molecular formula C12H17N5 B11796740 2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile

2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile

Cat. No.: B11796740
M. Wt: 231.30 g/mol
InChI Key: IDGFPFZWZJJTKY-UHFFFAOYSA-N
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Description

2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile (CAS 1707392-27-5) is a versatile pyrimidine-based chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its structure, featuring a piperazine substituent, is commonly utilized in the design of novel kinase inhibitors and multi-targeting agents. Research indicates that pyrimidine-5-carbonitrile derivatives are prominent frameworks for developing potent inhibitors against critical oncogenic targets, such as the PI3K/AKT signaling pathway, which plays a fundamental role in cell survival, proliferation, and growth in cancers like breast cancer and leukemia . Furthermore, the piperazine moiety is a recognized pharmacophore that enhances the ability of small molecules to interact with multiple enzymatic targets simultaneously . This makes related compounds valuable for creating hybrid molecules aimed at overcoming drug resistance in estrogen-sensitive cancers by concurrently inhibiting key drivers like EGFR, HER-2, and Topoisomerase II . As a building block, this compound is strictly for laboratory research applications. It is Not for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical to synthesize and explore new chemical entities for their potential in targeted cancer therapy and other proliferative diseases.

Properties

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

2-(4-propylpiperazin-1-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H17N5/c1-2-3-16-4-6-17(7-5-16)12-14-9-11(8-13)10-15-12/h9-10H,2-7H2,1H3

InChI Key

IDGFPFZWZJJTKY-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=NC=C(C=N2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile typically involves the reaction of 4-propylpiperazine with a pyrimidine derivative. One common method includes the nucleophilic substitution reaction where 4-propylpiperazine reacts with 2-chloropyrimidine-5-carbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Pyrimidine-5-carbonitrile Derivatives and Their Properties

Compound Name Substituents (Positions) Biological Target IC50/Activity (μM) Key Findings Reference
Target Compound : 2-(4-Propylpiperazin-1-yl)pyrimidine-5-carbonitrile 2: 4-Propylpiperazine; 5: CN PI3K/AKT, CDK9 N/A* Hypothesized PI3K inhibition via scaffold similarity to BKM-120
4-(4-Methoxyphenyl)-2-(methylthio)-6-(substituted piperazin-1-yl)pyrimidine-5-carbonitrile (Compound 7f) 4: 4-Methoxyphenyl; 2: Methylthio; 6: Piperazine PI3Kδ, PI3Kγ, AKT-1 6.99 ± 0.36 (PI3Kδ), 4.01 ± 0.55 (PI3Kγ), 3.36 ± 0.17 (AKT-1) Potent apoptosis inducer in K562 cells via PI3K/AKT pathway
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile (CDK9 Inhibitor) 4: Thiazol-5-yl; 2: Phenylamino CDK9 <0.1 (CDK9) High selectivity for CDK9 over CDK2/7; blocks transcriptional elongation
2,4-Dimorpholinopyrimidine-5-carbonitrile (Compound 17e) 2,4: Morpholine; 5: CN PI3Kα 0.8 (PI3Kα) Orally bioavailable; antiproliferative activity in A2780, U87MG, MCF7 cells
Fluoro-rich pyrimidine-5-carbonitrile derivatives 4: CF3-substituted aryl groups Mycobacterium H37Rv MIC: 1.2–3.5 μg/mL Enhanced antitubercular activity due to CF3 hydrophobicity

Key Insights from Comparative Studies

Substituent-Driven Target Selectivity

  • Piperazine/Piperidine Derivatives : Compounds with piperazine or morpholine groups (e.g., 17e, 7f) show strong PI3K/AKT inhibition, attributed to hydrogen bonding with catalytic lysine residues in PI3Kα . The propylpiperazine group in the target compound may similarly enhance kinase binding.
  • Thiazole/Phenylamino Derivatives: Substitution at position 4 with thiazole (e.g., CDK9 inhibitors) confers selectivity for transcriptional kinases like CDK9 over cell-cycle kinases (CDK2/7) .
  • Fluorinated Derivatives : CF3 groups at position 4 improve membrane permeability and antitubercular efficacy by interacting with hydrophobic pockets in mycobacterial enzymes .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirms proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and carbon backbone.
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 258.2).
  • IR : Identifies nitrile stretches (~2200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

How can contradictions in NMR data be resolved for structurally similar analogs?

Advanced
Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, piperazine methylene protons often split into multiplets (J = 4–5 Hz). Computational tools like ACD/Labs or MestReNova simulate spectra to validate assignments .

What analytical methods quantify the compound in complex mixtures?

Basic
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is standard. Calibration curves (R² > 0.99) ensure accuracy. Purity >98% is achievable with gradient elution .

How can chiral isomers of derivatives be distinguished?

Advanced
Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis separates enantiomers. X-ray crystallography () confirms absolute configuration, while circular dichroism (CD) provides secondary validation .

Which structural features most influence bioactivity?

Q. Basic

  • Pyrimidine core : Essential for π-π stacking with aromatic residues in enzyme active sites.
  • Propylpiperazine : Enhances solubility and modulates pharmacokinetics.
  • Nitrile group : Stabilizes binding via dipole interactions .

How can lipophilicity and solubility be balanced in derivatives?

Advanced
Calculate partition coefficients (logP) using software like ChemAxon. Introduce polar groups (e.g., hydroxyl) or use prodrug strategies (e.g., esterification). Micellar solubilization with surfactants (e.g., Tween-80) improves in vitro bioavailability .

What assays evaluate acetylcholinesterase inhibition?

Basic
Ellman’s assay measures thiocholine production from acetylthiocholine. IC₅₀ values are determined via dose-response curves (0.1–100 µM). Donepezil is a common positive control (IC₅₀ ~10 nM) .

How do kinetic studies differentiate competitive vs. non-competitive inhibition?

Advanced
Lineweaver-Burk plots analyze substrate kinetics. A competitive inhibitor increases Kₘ without affecting Vₘₐₓ. Surface plasmon resonance (SPR) quantifies binding constants (K_D) in real-time .

Which statistical methods validate biological activity data?

Basic
ANOVA or Student’s t-test compares treatment groups (p < 0.05). Replicates (n ≥ 3) ensure reliability. Outliers are identified via Grubbs’ test .

How can multivariate analysis guide SAR studies?

Advanced
Principal component analysis (PCA) correlates structural descriptors (e.g., logP, molar refractivity) with bioactivity. Partial least squares (PLS) regression models predict activity of untested analogs .

What crystallographic techniques determine the compound’s 3D structure?

Basic
Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond lengths and angles. Software like SHELX refines the structure to R-factor < 0.05 .

How do molecular dynamics simulations compare to crystallographic data?

Advanced
Simulations (e.g., AMBER or GROMACS) predict conformational flexibility. Root-mean-square deviation (RMSD) analysis quantifies deviations from X-ray structures. Solvent-accessible surface area (SASA) evaluates stability .

What protocols assess compound stability under physiological conditions?

Basic
Stress testing in PBS (pH 7.4, 37°C) over 48 hours, with HPLC monitoring. Degradation products are identified via LC-MS. Accelerated stability studies (40°C/75% RH) predict shelf life .

How can in vitro toxicity be mitigated during lead optimization?

Advanced
Cytotoxicity screening (MTT assay on HEK-293 cells) identifies toxicophores. Substituent removal (e.g., replacing nitro groups with halogens) reduces off-target effects. Ames test evaluates mutagenicity .

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